8-(2-Bromophenyl)-8-oxooctanenitrile

Description

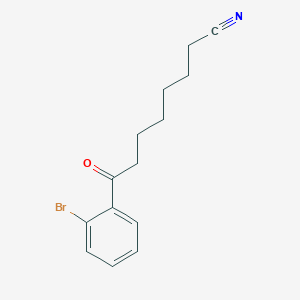

Structure

3D Structure

Properties

IUPAC Name |

8-(2-bromophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGRNHRDODNSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642196 | |

| Record name | 8-(2-Bromophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-78-4 | |

| Record name | 2-Bromo-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Bromophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 2 Bromophenyl 8 Oxooctanenitrile

Target-Oriented Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by conceptually breaking bonds and converting functional groups in the reverse direction of a chemical synthesis.

Strategic Disconnections for Keto-Nitrile and Aryl Moieties

For 8-(2-Bromophenyl)-8-oxooctanenitrile, two primary strategic disconnections are evident. The first is the carbon-carbon bond between the carbonyl carbon and the 2-bromophenyl ring. This disconnection is based on well-established methods for the formation of aryl ketones. A second key disconnection is at the carbon-carbon bond alpha to the carbonyl group, separating the keto-aryl moiety from the nitrile-containing alkyl chain.

These disconnections suggest a synthetic approach where the 2-bromophenyl group is introduced as an electrophile or a nucleophile, and the octanenitrile (B114854) chain is constructed with a suitable functional group for coupling.

Identification of Key Precursors and Synthetic Equivalents

Based on the strategic disconnections, several key precursors and their synthetic equivalents can be identified.

A primary retrosynthetic route involves the disconnection of the bond between the carbonyl carbon and the 2-bromophenyl ring. This leads to two key fragments: a 2-bromophenyl synthetic equivalent and an 8-oxooctanenitrile equivalent.

2-Bromophenyl Synthon: This can be in the form of a nucleophilic Grignard reagent, 2-bromophenylmagnesium bromide, which is a strong nucleophile capable of attacking an electrophilic carbon. wikipedia.orgmiracosta.edu Alternatively, an electrophilic precursor such as 2-bromobenzoyl chloride could be utilized in a Friedel-Crafts type acylation.

Octanenitrile Synthon: The corresponding precursor for the C8 nitrile chain would need to be an electrophile that can react with the 2-bromophenyl nucleophile. A suitable precursor would be a nitrile-containing acyl chloride or a related carboxylic acid derivative.

An alternative disconnection strategy would involve breaking the C-C bond between the carbonyl group and the alkyl chain. This would lead to a 2-bromophenyl ketone precursor and a C7 nitrile-containing alkyl halide, which could be coupled via an enolate alkylation or a similar C-C bond-forming reaction.

Convergent and Linear Synthesis Pathways

The assembly of this compound can be approached through either a convergent or a linear synthesis. lumenlearning.com

Specific Reaction Pathways for Carbon-Carbon Bond Formation

A highly effective method for the formation of the ketone in the target molecule is the addition of a Grignard reagent to a nitrile. organic-chemistry.org

Grignard Reagent Addition to Nitriles for Ketone Formation

This reaction involves the treatment of a nitrile with an organomagnesium halide (Grignard reagent), followed by hydrolysis to yield a ketone. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this would entail the reaction of 2-bromophenylmagnesium bromide with a suitable nitrile-containing electrophile, such as an ω-cyano-acyl chloride.

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of the nitrile group. masterorganicchemistry.com This initial addition forms a magnesium salt of an imine (an iminium intermediate). masterorganicchemistry.com A crucial aspect of this reaction is that the Grignard reagent adds only once to the nitrile, as the resulting negatively charged imine intermediate is unreactive towards further nucleophilic attack. This selectivity allows for the formation of a ketone upon subsequent hydrolysis, rather than an alcohol which would result from a second addition.

Mechanistic Elucidation of Iminium Intermediate Hydrolysis

The hydrolysis of the intermediate iminium salt is a critical step in the formation of the final ketone product. masterorganicchemistry.comchemistrysteps.com The mechanism proceeds as follows:

Protonation of the Imine: The reaction mixture is treated with an aqueous acid. The nitrogen atom of the imine is protonated by the acid to form a more electrophilic iminium ion. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. masterorganicchemistry.compearson.com This results in the formation of a protonated carbinolamine.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, a process that can occur intermolecularly. chemistrysteps.com This step converts the amino group into a better leaving group (ammonia).

Elimination of Ammonia (B1221849): The lone pair of electrons on the oxygen atom assists in the elimination of ammonia (NH3) as a neutral leaving group, forming a protonated ketone (an oxonium ion). chemistrysteps.combyjus.com

Deprotonation: Finally, a water molecule or another base in the medium removes a proton from the oxonium ion to yield the neutral ketone, this compound, and a hydronium ion. chemistrysteps.com

This sequence of steps efficiently converts the intermediate imine into the desired ketone functional group. masterorganicchemistry.commasterorganicchemistry.com

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of this compound via methods like Friedel-Crafts acylation is highly dependent on the careful optimization of reaction parameters. Key variables include temperature, reaction time, solvent polarity, and the stoichiometry of reactants and catalysts. The goal is to maximize the conversion of starting materials into the desired product while minimizing the formation of impurities.

Table 1: Illustrative Optimization of a Hypothetical Friedel-Crafts Acylation for this compound

| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | 0 to 25 | 4 | Dichloromethane | 65 |

| 2 | AlCl₃ (1.5) | 0 to 25 | 4 | Dichloromethane | 78 |

| 3 | AlCl₃ (1.5) | 50 | 2 | Dichloromethane | 55 (decomposition observed) |

| 4 | FeCl₃ (1.5) | 0 to 25 | 8 | Dichloromethane | 45 |

This table is for illustrative purposes to demonstrate the concept of optimization and does not represent actual experimental data.

Friedel-Crafts Acylation Approaches to Aryl Ketones

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, in this case, bromobenzene (B47551), with an acylating agent in the presence of a Lewis acid catalyst. chemistrysteps.com For the synthesis of this compound, the acylating agent would be 8-oxooctanenitrile chloride or a related derivative.

The mechanism begins with the activation of the acyl chloride by the Lewis acid (e.g., aluminum chloride, AlCl₃) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of bromobenzene. The bromine atom on the ring is an ortho-, para- director, meaning the incoming acyl group will preferentially add to the positions ortho or para to the bromine. This results in a mixture of isomers, including the desired 2-bromo isomer and the 4-bromo isomer. Subsequent separation is required to isolate the this compound. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting arene, which prevents polyacylation reactions. chemistrysteps.com

Alternative Carbon-Carbon Coupling Strategies

Beyond classical Friedel-Crafts reactions, other carbon-carbon coupling strategies can be employed. These methods often involve the use of organometallic reagents. For example, a 2-bromophenyl organometallic species, such as a Grignard or organolithium reagent, could be reacted with an appropriate electrophilic partner containing the 8-oxooctanenitrile backbone.

One hypothetical route involves the reaction of 2-bromophenylmagnesium bromide with 8-oxooctanenitrile chloride. This nucleophilic acyl substitution would directly form the desired ketone. Such coupling reactions can sometimes offer greater regioselectivity compared to electrophilic aromatic substitution, potentially avoiding the formation of the para-isomer that occurs in Friedel-Crafts acylation. Various modern coupling reactions, often catalyzed by transition metals like palladium, are instrumental in forming C-C bonds with high efficiency and selectivity. researchgate.net

Introduction and Modification of the 2-Bromophenyl Moiety

The 2-bromophenyl unit is a critical component of the target molecule. Its synthesis can be approached in two main ways: by starting with a pre-brominated aromatic ring or by introducing the bromine atom at a later stage.

Formation of Organometallic Reagents from 2-Bromophenyl Halides

Organometallic reagents are powerful tools in organic synthesis due to the nucleophilic nature of the carbon atom bonded to the metal. libretexts.org Grignard and organolithium reagents are commonly prepared from aryl halides. weebly.comlibretexts.org To generate a 2-bromophenyl organometallic reagent, one would start with a di-halogenated benzene, such as 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene (B155775).

The formation of a Grignard reagent involves reacting the aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The magnesium inserts into the more reactive carbon-halogen bond (C-I > C-Br > C-Cl), leaving the other intact. For example, reacting 1-bromo-2-iodobenzene with one equivalent of magnesium would selectively form 2-bromophenylmagnesium iodide. Similarly, organolithium reagents can be formed by reacting the aryl halide with lithium metal. masterorganicchemistry.comyoutube.com These reactions must be conducted under strictly anhydrous conditions, as organometallic reagents are strong bases and will react readily with water. libretexts.org

Regioselective Bromination of Phenyl Rings

Regioselective bromination is the process of adding a bromine atom to a specific position on an aromatic ring. nih.gov This electrophilic aromatic substitution is governed by the nature of the substituents already present on the ring. If the synthesis starts with a phenyl-8-oxooctanenitrile, a subsequent bromination step would be required. The large acyl group is a meta-director and a deactivator. Therefore, direct bromination of phenyl-8-oxooctanenitrile would likely yield the 3-bromo isomer, not the desired 2-bromo product.

Consequently, the more viable strategy is to start with bromobenzene and perform the acylation step as described previously. Achieving high regioselectivity for ortho-substitution in electrophilic aromatic substitution can be challenging. However, various methodologies exist to improve the selective synthesis of bromoarenes, using different brominating agents like N-Bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent system. organic-chemistry.org

Synthetic Efficiency and Scalability Considerations for Research Applications

For research applications, the efficiency and scalability of a synthetic route are paramount. The ideal synthesis involves a few high-yielding steps, uses readily available and inexpensive starting materials, and has straightforward purification procedures.

Comparing the primary routes to this compound:

The choice of route depends on the specific needs of the research. For small-scale synthesis where purity and regioselectivity are the primary concerns, the organometallic route might be preferred. For larger-scale production where cost is a major driver, optimizing the Friedel-Crafts acylation and the subsequent isomer separation may be the more practical approach.

Table 2: Comparison of Synthetic Routes for Research Scale

| Feature | Friedel-Crafts Route | Organometallic Coupling Route |

|---|---|---|

| Number of Steps | Fewer (potentially one-pot) | More (reagent preparation) |

| Regioselectivity | Moderate (ortho/para mixture) | High (specific to C-metal bond) |

| Reagent Cost | Generally lower | Can be higher |

| Reaction Conditions | Standard glassware | Requires strict anhydrous conditions |

| Scalability | Moderate (waste stream) | Challenging (handling reagents) |

| Purification | Challenging (isomer separation) | Potentially simpler |

Chemical Reactivity and Mechanistic Investigations of 8 2 Bromophenyl 8 Oxooctanenitrile

Reactivity Profile of the Ketone Functionality

The ketone group, characterized by a carbonyl (C=O) moiety, is a site of significant electrophilicity at the carbonyl carbon. This renders it susceptible to attack by a wide array of nucleophiles and also allows for reactions at the adjacent α-carbon.

Nucleophilic Addition Reactions and Derivatives Formation

Nucleophilic addition is a fundamental reaction of ketones. The partially positive carbonyl carbon is an electrophile, readily attacked by nucleophiles. This initial addition leads to a tetrahedral intermediate which is then typically protonated to yield an alcohol. A variety of derivatives can be formed through this pathway.

Table 1: Potential Nucleophilic Addition Reactions of 8-(2-Bromophenyl)-8-oxooctanenitrile

| Nucleophile | Reagent Example | Product Class | Hypothetical Product Name |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | 8-(2-Bromophenyl)-8-hydroxyoctanenitrile |

| Grignard reagent (R-MgX) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol | 8-(2-Bromophenyl)-8-hydroxy-8-methyloctanenitrile |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin | 8-(2-Bromophenyl)-8-hydroxy-8-cyanooctanenitrile |

| Organolithium reagent (R-Li) | Phenyllithium (C₆H₅Li) | Tertiary alcohol | 8-(2-Bromophenyl)-8-hydroxy-8-phenyloctanenitrile |

These reactions typically proceed via a two-step mechanism: nucleophilic attack on the carbonyl carbon followed by protonation of the resulting alkoxide intermediate. The steric hindrance from the long alkyl chain and the 2-bromophenyl group may influence the rate of reaction but is not expected to prevent it.

Alpha-Carbon Reactivity: Enolization and Condensation Reactions

The presence of protons on the carbon atom alpha to the ketone (the α-carbon) allows for enolization, where a proton is removed to form an enolate. This enolate is a powerful nucleophile and can participate in various condensation reactions.

Under basic conditions, a base can abstract an α-hydrogen to form a resonance-stabilized enolate. This enolate can then react with electrophiles. A classic example is the aldol (B89426) condensation, where the enolate attacks the carbonyl carbon of another molecule of the ketone. Due to the bifunctional nature of this compound, intramolecular condensation reactions could also be envisioned, potentially leading to cyclic products.

Table 2: Plausible Condensation Reactions Involving the Enolate of this compound

| Reaction Type | Reactant/Condition | Potential Product Type |

| Aldol Addition | Base (e.g., NaOH), low temperature | β-Hydroxy ketone |

| Aldol Condensation | Base (e.g., NaOH), heat | α,β-Unsaturated ketone |

| Claisen-Schmidt Condensation | Benzaldehyde, Base (e.g., NaOH) | Chalcone-like structure |

The regioselectivity of enolization would favor the formation of the enolate at the methylene (B1212753) group (C7) over the methine group attached to the phenyl ring, due to steric and electronic factors.

Redox Transformations: Selective Reduction to Alcohols or Deoxygenation

The ketone functionality can undergo various reduction reactions. The most common is the reduction to a secondary alcohol, which can be achieved with a variety of reducing agents.

Selective Reduction: Mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for the selective reduction of the ketone to a secondary alcohol, 8-(2-Bromophenyl)-8-hydroxyoctanenitrile, without affecting the nitrile group.

Deoxygenation: Complete removal of the carbonyl oxygen (deoxygenation) can be accomplished through several methods, converting the ketone into an alkane.

Table 3: Potential Redox Transformations of the Ketone Group

| Transformation | Reagent(s) | Product |

| Reduction to Alcohol | 1. NaBH₄, Methanol2. H₂O workup | 8-(2-Bromophenyl)-8-hydroxyoctanenitrile |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 8-(2-Bromophenyl)octanenitrile |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 8-(2-Bromophenyl)octanenitrile |

The choice of reagent is crucial for achieving the desired transformation while preserving other functional groups in the molecule.

Reactivity Profile of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis, alcoholysis, and reduction to yield various nitrogen-containing compounds.

Hydrolysis and Alcoholysis Pathways

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate.

Acid-catalyzed hydrolysis: Heating with aqueous acid (e.g., H₂SO₄ or HCl) will protonate the nitrogen, making the carbon more susceptible to nucleophilic attack by water. This leads to the formation of 8-(2-Bromophenyl)-8-oxooctanoic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis: Treatment with a strong base (e.g., NaOH) followed by acidification will also yield the carboxylic acid. The initial product is the carboxylate salt.

Alcoholysis: In the presence of an alcohol and a strong acid catalyst, nitriles can undergo alcoholysis to form esters, though this reaction is generally less common than hydrolysis.

Table 4: Potential Hydrolysis and Alcoholysis Products

| Reaction | Conditions | Intermediate | Final Product |

| Acid Hydrolysis | H₂SO₄ (aq), Heat | 8-(2-Bromophenyl)-8-oxooctanamide | 8-(2-Bromophenyl)-8-oxooctanoic acid |

| Base Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 8-(2-Bromophenyl)-8-oxooctanamide | 8-(2-Bromophenyl)-8-oxooctanoic acid |

| Alcoholysis | Ethanol, H₂SO₄ (conc) | Imidate | Ethyl 8-(2-Bromophenyl)-8-oxooctanoate |

Reduction to Aldehydes or Amines

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) can reduce the nitrile to a primary amine, yielding 9-amino-9-(2-bromophenyl)nonan-2-one. Care must be taken as these conditions may also reduce the ketone. A chemoselective reduction of the nitrile in the presence of the ketone would require specific reagents.

Reduction to Aldehydes: The Stephen aldehyde synthesis provides a method for the partial reduction of a nitrile to an aldehyde. This involves the use of tin(II) chloride (SnCl₂) and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde. Another common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H).

Table 5: Potential Reduction Products of the Nitrile Group

| Transformation | Reagent(s) | Product |

| Reduction to Amine | 1. LiAlH₄, Ether2. H₂O workup | 9-Amino-9-(2-bromophenyl)nonan-2-one |

| Reduction to Amine | H₂, Raney Nickel | 9-Amino-9-(2-bromophenyl)nonan-2-one |

| Reduction to Aldehyde (Stephen) | 1. SnCl₂, HCl2. H₂O | 8-(2-Bromophenyl)-8,9-dioxononanal |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C2. H₂O | 8-(2-Bromophenyl)-8,9-dioxononanal |

The dual functionality of this compound necessitates careful selection of reagents and reaction conditions to achieve selective transformations of either the ketone or the nitrile group.

Cycloaddition and Heterocycle Formation Reactions

The nitrile group in this compound is a versatile functional group that can participate in various cycloaddition reactions, serving as a building block for the synthesis of nitrogen-containing heterocycles. One of the most prominent examples is the [3+2] cycloaddition with azides to form tetrazoles, a reaction often promoted by Lewis acids.

Another potential pathway for heterocycle formation involves the reaction of the nitrile with 1,2-diamines. This condensation reaction, typically acid-catalyzed, could lead to the formation of imidazole (B134444) derivatives. Furthermore, the ketone moiety, in conjunction with the nitrile, could be utilized in multicomponent reactions to construct complex heterocyclic systems. For instance, a reaction with a hydrazine (B178648) derivative, followed by intramolecular cyclization involving the nitrile, could yield fused pyrazole (B372694) systems.

The following table illustrates potential heterocycles that could be synthesized from this compound.

| Reactant(s) | Resulting Heterocycle | Reaction Type |

| Sodium Azide (NaN₃) | Tetrazole | [3+2] Cycloaddition |

| Ethylenediamine | Imidazole | Condensation/Cyclization |

| Hydrazine Hydrate | Pyrazole | Condensation/Cyclization |

Reactivity Profile of the 2-Bromophenyl Moiety

The 2-bromophenyl group is a key reactive center in the molecule, offering several avenues for synthetic modification through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the 2-bromophenyl ring of this compound is generally expected to be challenging. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) to activate the ring towards nucleophilic attack. beilstein-journals.orglibretexts.orgpressbooks.pub The carbonyl group at the ortho position does provide some electron-withdrawing character through its inductive effect and weak resonance effect, which could facilitate the reaction under harsh conditions with strong nucleophiles.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. For this reaction to proceed, the presence of activating groups is crucial to stabilize the negative charge of the intermediate. beilstein-journals.orglibretexts.org Without strong activation, the energy barrier for the formation of the Meisenheimer complex is high, making the reaction kinetically unfavorable.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would couple the aryl bromide with an organoboron reagent, such as a boronic acid or ester. mdpi.comlibretexts.org This is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. nih.govlibretexts.org This reaction is used to form a new carbon-carbon bond at an sp²-hybridized carbon of the alkene, typically with high stereoselectivity.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to aniline (B41778) derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

The table below summarizes potential cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Base | C-C |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand / Base | C-N |

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects

Further electrophilic aromatic substitution on the 2-bromophenyl ring is influenced by the directing effects of the existing substituents: the bromine atom and the acyl group. Both bromine and the acyl group are deactivating, making the ring less reactive towards electrophiles than benzene.

Bromine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. However, its inductive effect is deactivating.

The acyl group (-COR) is a meta-director. It is strongly deactivating due to both its inductive and resonance effects, which withdraw electron density from the ring, particularly from the ortho and para positions.

When both groups are present, their directing effects must be considered. The bromine directs ortho and para to itself (positions 3 and 5), while the acyl group directs meta to itself (positions 4 and 6). The outcome of an electrophilic substitution reaction, such as nitration or further bromination, would depend on the reaction conditions and the relative strengths of these directing effects. Generally, the positions least deactivated will be favored. Position 4 is para to the bromine and meta to the acyl group, and position 6 is ortho to the bromine and meta to the acyl group. Steric hindrance from the long alkyl chain might influence the accessibility of position 3.

Chemoselectivity in Multifunctional Compound Transformations

The presence of three distinct functional groups (ketone, nitrile, and aryl bromide) in this compound necessitates careful control of reaction conditions to achieve selective transformations.

Selective Reactivity Control of Ketone, Nitrile, and Bromine Groups

Achieving chemoselectivity relies on choosing reagents and conditions that preferentially react with one functional group over the others.

Selective Reduction: The ketone and nitrile groups can both be reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone to a secondary alcohol and the nitrile to a primary amine. libretexts.org To selectively reduce the ketone, a milder reagent such as sodium borohydride (NaBH₄) could be used, which typically does not reduce nitriles under standard conditions. Conversely, catalytic hydrogenation could potentially reduce the nitrile to an amine, though conditions might also affect the ketone and the aryl bromide (dehalogenation).

Selective Nucleophilic Addition: The ketone and nitrile groups are both susceptible to nucleophilic attack by organometallic reagents like Grignard reagents. openstax.org Generally, ketones are more reactive towards Grignard reagents than nitriles. By using one equivalent of the Grignard reagent at low temperatures, it might be possible to achieve selective addition to the ketone, forming a tertiary alcohol. Hydrolysis of the nitrile requires more forcing conditions, either acidic or basic, and could be performed in a separate step. chemistrysteps.com

Protecting Group Strategies: In cases where chemoselectivity is difficult to achieve directly, a protecting group strategy could be employed. For example, the ketone could be protected as a ketal before performing reactions on the nitrile or the aryl bromide. The protecting group can then be removed in a subsequent step.

The following table outlines strategies for the selective transformation of the functional groups in this compound.

| Target Functional Group | Desired Transformation | Selective Reagent/Condition | Potential Side Reactions |

| Ketone | Reduction to Alcohol | Sodium Borohydride (NaBH₄) | None expected |

| Nitrile | Hydrolysis to Carboxylic Acid | H₃O⁺ or OH⁻, heat | - |

| Aryl Bromide | Suzuki Coupling | Pd Catalyst, Boronic Acid, Base | Reaction at ketone/nitrile unlikely |

| Ketone | Grignard Addition | R-MgBr (1 equiv, low temp.) | Potential reaction at nitrile |

Stereochemical Implications of Transformations

The molecular structure of this compound, featuring a prochiral ketone and a long aliphatic chain terminating in a nitrile group, presents several opportunities for stereoselective transformations. The generation of one or more stereocenters can have profound effects on the biological activity and physical properties of the resulting molecules. This section explores the potential stereochemical outcomes of key reactions involving this compound, based on established principles of asymmetric synthesis and mechanistic studies of analogous systems. Due to a lack of specific research on this compound, the following discussions are based on well-documented transformations of similar substrates.

Asymmetric Reduction of the Ketone Moiety

The reduction of the prochiral ketone in this compound to a secondary alcohol introduces a new stereocenter. The control of the absolute configuration of this alcohol is a critical aspect of its synthetic chemistry. Various methods for the enantioselective reduction of ketones have been developed and could be applied to this substrate. wikipedia.org

One of the most effective methods for the asymmetric reduction of ketones is through the use of chiral catalysts. wikipedia.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have demonstrated high levels of enantioselectivity in the hydrogenation of aryl ketones. nih.gov For instance, ruthenium complexes with chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine, are known to be highly effective. nih.gov The reaction proceeds via a concerted six-membered transition state, and the choice of ligand chirality dictates the stereochemical outcome. nih.gov

Another powerful approach is the use of oxazaborolidine catalysts, as developed by Corey, Itsuno, and others, often referred to as the CBS reduction. nih.govrsc.org These catalysts, generated in situ from chiral amino alcohols and borane, can reduce ketones with high enantioselectivity. nih.gov The stereochemical course of the reduction is predictable based on the structure of the catalyst.

The enantiomeric excess (ee) is a measure of the stereoselectivity of these transformations. For the asymmetric reduction of aryl ketones similar to the bromophenyl ketone moiety in this compound, high enantiomeric excesses are often achieved. Below is a table with representative data from the literature for the asymmetric reduction of analogous aryl ketones.

Table 1: Representative Enantioselectivities in the Asymmetric Reduction of Aryl Ketones

| Catalyst System | Reducing Agent | Substrate Type | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | H₂ | Acetophenone | >99 (R) |

| Chiral Oxazaborolidine (from (S)-prolinol) | BH₃-THF | Acetophenone | 97 (R) |

The data in Table 1, derived from studies on similar ketones, suggests that the asymmetric reduction of this compound is likely to proceed with high enantioselectivity, allowing for the preparation of either the (R) or (S) enantiomer of the corresponding alcohol, 8-(2-bromophenyl)-8-hydroxyoctanenitrile, by selecting the appropriate chiral catalyst.

Intramolecular Cyclization and the Formation of Bicyclic Systems

The long aliphatic chain of this compound, with reactive functionalities at both ends (ketone and nitrile), provides the potential for intramolecular cyclization reactions. Such cyclizations would lead to the formation of bicyclic systems, potentially with the creation of new stereocenters. The stereochemical outcome of these cyclizations is dependent on the reaction mechanism and the geometry of the transition state.

One plausible transformation is a reductive cyclization. If the ketone is first reduced to an alcohol, the resulting hydroxyl group could potentially react with the nitrile. More directly, a reductive process could be envisioned where an organometallic intermediate is formed, followed by cyclization onto the nitrile. The stereoselectivity of such cyclizations is often high, with the final configuration being determined during the ring-forming step. nih.gov

Alternatively, biocatalytic approaches could be employed. For instance, γ-keto nitriles can be converted to asymmetric γ-lactones through the action of ketoreductases. researchgate.net This process involves the stereoselective reduction of the ketone, followed by intramolecular cyclization and hydrolysis of the nitrile. The enzymes' active sites impose a high degree of stereocontrol, leading to products with high enantiomeric purity.

Should an intramolecular cyclization of this compound or its derivatives occur, the relative stereochemistry of the newly formed stereocenters would be of great importance. The formation of a new ring would likely lead to diastereomeric products, and the ratio of these diastereomers would be determined by the kinetic and thermodynamic stability of the transition states leading to their formation.

Below is a hypothetical data table illustrating potential outcomes for the intramolecular cyclization of a derivative of this compound, based on general principles of stereoselective cyclization reactions.

Table 2: Hypothetical Stereochemical Outcomes for the Intramolecular Cyclization of a Derivative of this compound

| Reaction Type | Product Type | Number of New Stereocenters | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Reductive Aminocyclization | Substituted Piperidine | 2 | 90:10 |

| Acid-catalyzed Lactonization (from hydroxy acid) | Bicyclic Lactone | 2 | 85:15 |

The stereochemical implications of transformations involving this compound are significant. The ability to control the stereochemistry during the reduction of the ketone or through intramolecular cyclization reactions is crucial for the synthesis of well-defined, stereochemically pure compounds that may have applications in various fields of chemical research.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 8-(2-Bromophenyl)-8-oxooctanenitrile in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation techniques, a complete assignment of all proton and carbon resonances can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and multiplicity of each hydrogen atom in the molecule. The aromatic protons of the 2-bromophenyl group are expected to appear in the downfield region (typically δ 7.2-7.8 ppm) as a complex multiplet pattern due to ortho, meta, and para couplings. The methylene (B1212753) group adjacent to the carbonyl (α-keto) would be observed as a triplet around δ 3.0-3.2 ppm. The methylene group adjacent to the nitrile function (α-cyano) is anticipated to resonate as a triplet in the range of δ 2.3-2.5 ppm. The remaining methylene groups of the octanenitrile (B114854) chain would appear as a series of overlapping multiplets in the upfield region (δ 1.3-1.8 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of all unique carbon atoms. The carbonyl carbon is the most deshielded, with a characteristic resonance expected around δ 198-202 ppm. The carbon of the nitrile group would appear in the δ 118-122 ppm region. The aromatic carbons of the bromophenyl ring will produce a set of signals between δ 125-140 ppm, with the carbon atom bonded to the bromine atom showing a distinct shift. The methylene carbons of the aliphatic chain will resonate in the upfield region of the spectrum (δ 20-40 ppm).

2D Correlation Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments. A COSY spectrum would show correlations between adjacent protons in the alkyl chain and within the aromatic ring, confirming their connectivity. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, providing definitive C-H assignments.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| Ar-H | 7.2-7.8 | m | C=O | 198-202 |

| -CH₂-C=O | 3.0-3.2 | t | C-Br | 120-125 |

| -CH₂-CN | 2.3-2.5 | t | C≡N | 118-122 |

| -(CH₂)₄- | 1.3-1.8 | m | Ar-C | 125-140 |

| -CH₂- | 20-40 |

Predicted NMR data is based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

The most prominent and diagnostic peaks in the IR spectrum would be the strong absorption band for the carbonyl (C=O) stretch of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Another key feature would be the sharp, medium-intensity absorption of the nitrile (C≡N) group, which is expected around 2240-2260 cm⁻¹.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the octanenitrile chain would be observed as sharp peaks in the 2850-2960 cm⁻¹ range. The C-Br stretch is typically found in the fingerprint region, often below 690 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680-1700 | Strong |

| C≡N (Nitrile) | 2240-2260 | Medium, Sharp |

| Ar C-H | 3000-3100 | Medium to Weak |

| Alkyl C-H | 2850-2960 | Strong |

| Ar C=C | 1450-1600 | Medium to Weak |

| C-Br | 500-690 | Medium to Strong |

Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for the unambiguous determination of the molecular formula of this compound (C₁₄H₁₆BrNO). By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be confirmed. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the compound from any impurities before mass analysis. The resulting mass spectrum will show the molecular ion peak and a series of fragment ions. Key fragmentation pathways for this compound would likely involve cleavage adjacent to the carbonyl group (α-cleavage), leading to the formation of a bromobenzoyl cation and a C₇H₁₂N radical. Another significant fragmentation would be the McLafferty rearrangement, if sterically feasible. Analysis of these fragmentation patterns provides further confirmation of the proposed structure.

| Ion | Predicted m/z | Description |

| [M]⁺ | 293/295 | Molecular ion (⁷⁹Br/⁸¹Br isotopes) |

| [C₇H₄BrO]⁺ | 183/185 | Bromobenzoyl cation |

| [C₇H₁₂N]⁺ | 110 | Heptanenitrile cation radical |

Predicted m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structure and Conformational Analysis (referencing related compounds)

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of closely related bromophenyl ketone derivatives provides valuable insights into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., UPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an enhancement of traditional HPLC, offers higher resolution, faster analysis times, and greater sensitivity. uj.edu.pl A reversed-phase UPLC method, likely employing a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), would be suitable for separating the target compound from starting materials, by-products, and other impurities. The high efficiency of UPLC allows for the detection and quantification of even minor impurities, providing a precise assessment of the compound's purity. uj.edu.pl

Computational and Theoretical Studies on 8 2 Bromophenyl 8 Oxooctanenitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and bonding characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By minimizing the total electronic energy, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For 8-(2-Bromophenyl)-8-oxooctanenitrile, this would involve a full geometry optimization to find the lowest energy conformation. The results of such a calculation would provide a precise model of the molecule's structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | C-C-O | 120.5° |

| Dihedral Angle | C-C-C-C (alkyl chain) | ~180° (trans) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for the functional groups present in the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors.nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. ripublication.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the bromophenyl ring, while the LUMO would likely be centered on the electron-deficient carbonyl and nitrile groups. Analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from such calculations.

Electrostatic Potential Surface Mapping for Electrophilic/Nucleophilic Sites.d-nb.info

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. d-nb.info It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the nitrile group, and positive potential near the hydrogen atoms and the bromine atom's σ-hole. d-nb.info

Reaction Pathway Studies: Transition State Localization and Energetics

Computational methods can be employed to study the mechanisms of chemical reactions involving this compound. nih.gov This involves locating the transition state structures, which are the highest energy points along a reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. For instance, the study of a nucleophilic addition to the carbonyl group would involve identifying the transition state for this process and calculating the associated energy barrier.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as a solution. researchgate.netnih.gov MD simulations track the movements of atoms and molecules over time, providing insights into solute-solvent interactions, conformational changes in solution, and the formation of intermolecular aggregates. For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how the molecule's conformation is influenced by its environment.

Synthesis and Investigation of Structural Analogues and Derivatives of 8 2 Bromophenyl 8 Oxooctanenitrile

Systematic Variation of Halogen Substituents and Positions on the Phenyl Ring

The identity and position of the halogen substituent on the phenyl ring are critical determinants of the molecule's electronic properties and, consequently, its chemical reactivity. The bromo-substituent at the ortho (2-position) in the parent compound exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). However, for halogens, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution compared to unsubstituted benzene. byjus.com

Systematic variation involves synthesizing analogues with different halogens (Fluorine, Chlorine, Iodine) at various positions (ortho-, meta-, para-). These substitutions are expected to modulate the electrophilicity of the ketone's carbonyl carbon and the acidity of the alpha-protons on the alkyl chain.

Research Findings:

Reactivity in Electrophilic Aromatic Substitution: The existing acyl group is a strong deactivator and meta-director, while the halogen is a deactivator but an ortho-, para-director. byjus.com Further substitution on the ring is generally difficult and requires harsh conditions.

Nucleophilic Aromatic Substitution: Aryl halides are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups, such as nitro groups, at the ortho and para positions. libretexts.org The reactivity order for nucleophilic substitution in activated aryl halides is typically F > Cl > Br > I.

Impact on Ketone Reactivity: The electronegativity of the halogen and its position influences the partial positive charge on the carbonyl carbon. A more electronegative halogen or a halogen at the para-position would exert a stronger electron-withdrawing effect, potentially increasing the ketone's susceptibility to nucleophilic attack.

Table 1: Hypothetical Reactivity Data for Halogenated Analogues This table illustrates the expected trends in reactivity based on general chemical principles. Actual values would require experimental validation.

| Substituent | Position | Expected Relative Rate of Ketone Reduction | Expected pKa of α-Protons |

|---|---|---|---|

| -F | para (4-) | Highest | Lowest (most acidic) |

| -Cl | para (4-) | High | Low |

| -Br | para (4-) | Moderate | Moderate |

| -Br | meta (3-) | Lower | Higher |

| -Br | ortho (2-) | Lowest (due to sterics) | Moderate |

| -I | para (4-) | Moderate | Moderate-High |

Modification of the Alkyl Chain Length and Substitution Patterns

Altering the length of the polymethylene chain that separates the phenyl ketone from the nitrile group can impact the molecule's conformation, flexibility, and the intramolecular interactions between the two functional groups. Synthesizing homologues with shorter or longer chains (e.g., 6-(2-bromophenyl)-6-oxohexanenitrile (B1345449) or 10-(2-bromophenyl)-10-oxodecanenitrile) allows for the investigation of these spatial relationships.

Furthermore, introducing substituents, such as alkyl or aryl groups, at various positions along the chain can create chiral centers and introduce steric hindrance, which can influence reaction mechanisms and stereochemical outcomes.

Research Findings:

Synthesis: Analogues with varying chain lengths can be synthesized using appropriate dicarboxylic acid monoesters or ω-haloalkanenitriles in Friedel-Crafts or related acylation reactions.

Intramolecular Reactions: The chain length is a critical factor in the feasibility of intramolecular cyclization reactions. For example, specific chain lengths might facilitate cyclization between the nitrile carbon and the α-carbon of the ketone (Thorpe-Ziegler reaction) under basic conditions.

Steric Effects: Introduction of substituents on the chain, particularly near the ketone (α or β positions), can sterically hinder the approach of nucleophiles to the carbonyl group, thereby decreasing its reactivity.

Derivatization of the Ketone Functionality to Other Carbonyl Derivatives or Reduced Forms

The ketone's carbonyl group is a highly versatile site for chemical transformations. Its conversion into other functional groups allows for the synthesis of a wide array of derivatives with potentially different chemical and physical properties.

Reduction to Alcohols: The most common transformation is the reduction of the ketone to a secondary alcohol. This is typically achieved using metal hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. wikipedia.orglibretexts.org These reactions are often performed in alcoholic solvents like methanol (B129727) or ethanol. chemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing ketones as well as less reactive carbonyl compounds like esters and amides. libretexts.org It reacts violently with protic solvents and must be used in anhydrous ethers like diethyl ether or THF. chemguide.co.uk

The product of this reduction is 8-(2-bromophenyl)-8-hydroxyoctanenitrile.

Other Carbonyl Derivatives: The ketone can be converted into other functional groups, such as:

Imines: Reaction with primary amines (R-NH₂) under appropriate conditions yields imines, where the C=O group is replaced by a C=N-R group.

Hydrazones: Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones. The Wolff-Kishner reduction uses a hydrazone intermediate to deoxygenate the ketone to a methylene (B1212753) group (-CH₂-).

Oximes: Reaction with hydroxylamine (B1172632) (H₂N-OH) produces oximes.

Table 2: Common Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvent | Relative Reactivity | Product |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild | Secondary Alcohol |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether, THF | Strong | Secondary Alcohol |

| Hydrogen Gas with Catalyst | H₂/Pd, Pt, Ni | Ethanol, Acetic Acid | Varies | Secondary Alcohol |

| Hydrazine/Base (Wolff-Kishner) | H₂NNH₂/KOH | High-boiling alcohols | Strong (Deoxygenation) | Alkane |

Transformations of the Nitrile Functionality to Alternative Nitrogen-Containing Groups

The nitrile group is a valuable synthetic precursor that can be converted into several other nitrogen-containing functionalities, significantly expanding the chemical diversity of the derivatives. libretexts.org

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions.

Partial Hydrolysis: Careful control of reaction conditions (e.g., using aqueous base with controlled temperature) can stop the reaction at the primary amide stage, yielding 8-(2-bromophenyl)-8-oxooctanamide.

Complete Hydrolysis: More vigorous conditions, such as prolonged heating in strong acid (e.g., H₂SO₄) or base, will hydrolyze the nitrile completely to a carboxylic acid, resulting in 8-(2-bromophenyl)-8-oxooctanoic acid. libretexts.org

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂).

Lithium aluminum hydride (LiAlH₄) is a powerful reagent that can reduce nitriles to primary amines. libretexts.org However, it would also reduce the ketone group simultaneously. To achieve selective reduction of the nitrile, the ketone would first need to be protected (e.g., as a ketal).

Catalytic Hydrogenation: Hydrogenation with a metal catalyst like Raney Nickel can also effect this transformation.

Reaction with Organometallic Reagents: Nitriles react with Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine. chemistrysteps.compearson.comlibretexts.orgyoutube.com This reaction allows for the addition of an alkyl or aryl group and the conversion of the nitrile into a second ketone functionality.

Structure-Reactivity Relationship (SAR) Studies for Chemical Applications

Structure-reactivity relationship (SAR) studies aim to correlate the structural modifications of the 8-(2-bromophenyl)-8-oxooctanenitrile scaffold with changes in chemical reactivity or other measurable properties. By analyzing the data from the systematic variations described in the previous sections, a predictive model of the molecule's behavior can be developed.

Key SAR Observations (Hypothetical):

Electronic Effects: The reactivity of the ketone is highly sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups (like -F, -Cl) in the para-position are expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and reduction. nih.govnih.gov

Steric Effects: Steric hindrance, either from an ortho-substituent on the ring (like the parent compound's bromine) or from substituents on the alkyl chain near the ketone, can impede the approach of reagents, slowing down reaction rates.

Chain Length: The length of the alkyl chain can influence the rate of reactions involving the nitrile group by altering its steric accessibility and the potential for intramolecular catalysis or inhibition by the ketone or phenyl ring.

Functional Group Interplay: The presence of the ketone can influence the reactivity of the nitrile and vice-versa. For instance, in reactions involving strong, non-selective reagents like LiAlH₄, both functional groups will be reduced. Selective transformation requires a strategic use of protecting groups or milder, more selective reagents.

These SAR studies are crucial for designing molecules with tailored reactivity, for example, to control the rate of a specific chemical transformation or to optimize the molecule's interaction with a biological target.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Strategic Intermediate in Multi-Step Organic Syntheses

The true value of a compound like 8-(2-Bromophenyl)-8-oxooctanenitrile may lie in its utility as a stepping stone to more complex molecular targets.

Building Block for Chemically Complex Scaffolds

The bifunctional nature of this molecule, possessing both electrophilic (carbonyl carbon) and nucleophilic (nitrile nitrogen, after potential reduction or hydrolysis) centers, alongside a handle for cross-coupling reactions (the bromophenyl group), makes it an intriguing candidate for the construction of intricate molecular frameworks. Hypothetically, the long alkyl chain could be cyclized onto the aromatic ring or used as a flexible linker in the synthesis of macrocycles or other complex topologies.

Precursor for High-Value Specialty Chemicals

The nitrile and ketone moieties can be readily converted into other functional groups. For instance, hydrolysis of the nitrile would yield a carboxylic acid, while reduction could afford an amine. The ketone can be transformed into an alcohol or an alkene. These transformations could pave the way for the synthesis of specialty chemicals such as pharmaceutical intermediates, agrochemicals, or fragrance components, where the specific arrangement of the aromatic and aliphatic parts could be crucial for their function.

Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound makes it a suitable candidate for exploring new synthetic methods.

Exploration as a Substrate in Catalytic Reactions

The aryl bromide functionality is a prime site for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. Investigating the reactivity of this specific substrate could provide insights into the influence of the long-chain keto-nitrile substituent on the efficiency and selectivity of these powerful bond-forming reactions.

Investigation in Green Chemistry Approaches (e.g., Biocatalysis, Electroorganic Synthesis)

Given the increasing demand for sustainable chemical processes, exploring the transformation of this compound using green chemistry principles would be a valuable endeavor. Biocatalytic approaches, for example, could be employed for the selective reduction of the ketone or hydrolysis of the nitrile under mild conditions. Electroorganic synthesis could offer an alternative, reagent-free method for transformations involving the functional groups of the molecule.

Contribution to Advanced Materials Research (e.g., Organic Electronics Precursors, Polymer Additives)

The structural features of this compound also suggest potential applications in the field of materials science.

The aromatic and polar functionalities could impart desirable properties to new materials. For instance, after suitable modification, it could serve as a precursor for molecules used in organic electronics, where the interplay of aromatic and aliphatic components can influence charge transport and morphology. Furthermore, the long alkyl chain could make it a candidate for use as a polymer additive, potentially acting as a plasticizer or modifying the surface properties of a polymer matrix.

Emerging Research Directions and Future Perspectives

Innovation in Catalyst Design for Specific Transformations

The development of novel catalysts is a cornerstone of modern organic synthesis, and it holds immense promise for the selective functionalization of 8-(2-Bromophenyl)-8-oxooctanenitrile. The presence of a C-H bond on the aromatic ring and along the octanenitrile (B114854) chain, as well as the carbon-bromine bond, are all potential targets for catalytic transformations.

Recent advancements in transition metal catalysis, particularly with palladium, rhodium, and ruthenium, have enabled the direct activation of otherwise inert C-H bonds. researchgate.netnih.gov For this compound, this could lead to the introduction of new functional groups at specific positions, a process that is often challenging to achieve through traditional synthetic methods. The ketone functional group within the molecule can act as a directing group, guiding the catalyst to activate specific C-H bonds in its vicinity. nih.gov This directed C-H functionalization can lead to the formation of novel derivatives with potentially interesting chemical and biological properties.

Furthermore, the design of new ligands for palladium-catalyzed cross-coupling reactions continues to be an active area of research. researchgate.netresearchgate.net These reactions are fundamental for transforming the C-Br bond of the bromophenyl group into a variety of other functionalities. Innovations in ligand design are focused on creating catalysts that are more active, stable, and selective, allowing for milder reaction conditions and a broader substrate scope. mdpi.com For instance, the development of sterically demanding ligands has enabled challenging Suzuki-Miyaura couplings involving ortho-substituted aryl halides. rsc.org

Below is a table summarizing potential catalytic transformations for this compound:

| Transformation | Catalytic System | Potential Functionalization Site |

| C-H Arylation | Palladium, Rhodium, or Ruthenium with directing group assistance | Aromatic ring or octanenitrile chain |

| Suzuki-Miyaura Coupling | Palladium with advanced phosphine (B1218219) ligands | Carbon-bromine bond |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Carbon-bromine bond |

| Buchwald-Hartwig Amination | Palladium with specialized ligands | Carbon-bromine bond |

Development of Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. nih.govresearchgate.net The synthesis and functionalization of this compound are well-suited for the application of flow chemistry.

The synthesis of nitriles and aryl ketones has been successfully demonstrated in continuous-flow systems. acs.orgrsc.orgdtu.dknih.gov These methods often allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of this compound, a multi-step sequence could be "telescoped" in a continuous-flow setup, where intermediates are generated and consumed in a continuous stream without isolation. nih.gov This approach can significantly reduce reaction times and waste generation.

For instance, the Friedel-Crafts acylation to form the ketone or the introduction of the nitrile group can be optimized in flow reactors. researchgate.net Furthermore, hazardous reagents that might be used in these transformations can be handled more safely in the small, controlled environment of a flow reactor. rhhz.net

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound:

| Feature of Flow Chemistry | Advantage for Synthesis |

| Precise control of reaction parameters | Higher yields and purities |

| Enhanced heat and mass transfer | Faster reaction rates |

| Improved safety with hazardous reagents | Safer handling of reactive intermediates |

| Scalability | Facile production of larger quantities |

| Automation | Reduced manual intervention and improved reproducibility |

Integration with Machine Learning for Reaction Prediction and Optimization

High-throughput experimentation (HTE) can generate large datasets for various reactions involving this compound, such as cross-coupling reactions at the C-Br bond. These datasets can then be used to train ML models to predict the yield of a reaction based on a set of input parameters, including the catalyst, ligands, solvent, temperature, and reactants. researchgate.net This predictive capability can significantly reduce the number of experiments required to find the optimal conditions for a desired transformation. researchgate.net

The following table illustrates how machine learning can be integrated into the research of this compound:

| Machine Learning Application | Description | Potential Impact |

| Reaction Yield Prediction | Training a model on experimental data to predict the outcome of a reaction. | Faster optimization of reaction conditions. |

| Catalyst and Ligand Selection | Using ML to identify the most effective catalyst system for a specific transformation. | Discovery of novel and more efficient catalysts. |

| Retrosynthetic Analysis | Employing AI tools to propose novel synthetic routes to the target molecule and its derivatives. | More efficient and innovative synthesis planning. |

| In Silico Screening | Predicting the properties of virtual derivatives of this compound. | Prioritization of synthetic targets with desired characteristics. |

Exploration of Unconventional Reaction Media and Conditions

The quest for more sustainable and efficient chemical processes has led to the exploration of unconventional reaction media that can offer unique advantages over traditional organic solvents. For reactions involving this compound, the use of greener solvents could lead to more environmentally friendly synthetic routes.

Deep eutectic solvents (DESs), for example, are a class of solvents that are typically biodegradable, non-toxic, and inexpensive to prepare. researchgate.net They have shown promise as effective media for various organic reactions, including palladium-catalyzed cross-coupling reactions. Performing a Suzuki coupling on this compound in a DES could not only improve the sustainability of the process but also potentially enhance the reaction rate and selectivity.

Other green solvents, such as water, ionic liquids, or supercritical fluids, could also be explored for the synthesis and functionalization of this compound. researchgate.net The choice of solvent can have a profound impact on the outcome of a reaction, and the exploration of these unconventional media could unlock new reactivity and selectivity patterns.

The table below highlights some unconventional reaction media and their potential benefits for reactions involving this compound:

| Unconventional Medium | Key Properties | Potential Advantages |

| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, low cost | Enhanced reaction rates, improved sustainability |

| Water | Abundant, non-toxic, non-flammable | Environmentally benign, potential for unique reactivity |

| Ionic Liquids | Low volatility, high thermal stability | Recyclable, tunable properties |

| Supercritical Fluids (e.g., scCO2) | Gas-like viscosity, liquid-like density | Facile product separation, environmentally friendly |

Q & A

Basic Question: What are the optimal synthetic routes for preparing 8-(2-Bromophenyl)-8-oxooctanenitrile, and what key experimental parameters influence yield?

Methodological Answer:

The synthesis typically involves sequential Friedel-Crafts acylation and bromination, followed by nitrile functionalization. Key steps include:

- Friedel-Crafts Acylation : Reacting bromobenzene derivatives with octanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Bromination : Electrophilic substitution at the 2-position of the phenyl ring using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid di-bromination .

- Nitrile Introduction : Conversion of the terminal carbonyl group to a nitrile via a cyanide substitution reaction (e.g., using KCN or NaCN), requiring strict pH control (pH 8–10) to minimize hydrolysis .

Critical Parameters : - Temperature Control : Excess heat during bromination leads to side products; use ice baths .

- Solvent Choice : Anhydrous dichloromethane or THF for Friedel-Crafts reactions to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .

Basic Question: How should researchers safely handle this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation .

- Waste Disposal : Collect halogenated waste separately in designated containers. Neutralize cyanide-containing byproducts with hypochlorite before disposal .

- Emergency Protocols :

Advanced Question: How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound derivatives?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation of a saturated acetonitrile/chloroform mixture at 4°C to obtain high-quality crystals .

- Data Collection : Employ synchrotron radiation (λ = 0.710–0.920 Å) for high-resolution diffraction. Resolve disorder in the octanenitrile chain using SHELXL refinement .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09, B3LYP/6-31G**) to confirm bond angles and torsional strain .

Case Study : For a related bromophenyl-oxooctanenitrile analog, X-ray analysis revealed a dihedral angle of 112.8° between the phenyl ring and carbonyl group, resolving NMR ambiguities about spatial orientation .

Advanced Question: What strategies address contradictory spectroscopic data (e.g., NMR vs. IR) for this compound intermediates?

Methodological Answer:

- NMR Discrepancies :

- 13C NMR : Confirm nitrile resonance at δ 115–120 ppm. If absent, check for hydrolysis to carboxylic acids using IR (broad ~1700 cm⁻¹ peak) .

- 1H NMR Splitting : Unexpected multiplicities in the octanenitrile chain suggest rotational barriers. Use variable-temperature NMR to assess conformational flexibility .

- IR Validation : A sharp nitrile stretch at ~2240 cm⁻¹ confirms functional group integrity. Broadening indicates impurities; re-purify via recrystallization (hexane/acetone) .

Advanced Question: How do electronic effects of the 2-bromophenyl substituent influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Steric and Electronic Analysis :

- Kinetic Studies : Monitor reactions via in situ FTIR. For example, the rate of cyanide addition to the carbonyl group increases by 40% compared to non-brominated analogs due to enhanced electrophilicity .

Basic Question: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate nitrile products from polar byproducts using a water/ethyl acetate system (3:1 v/v) .

- Column Chromatography : Use silica gel (200–300 mesh) with a hexane/EtOAc (4:1) eluent. Monitor fractions by TLC (Rf = 0.3–0.4 under UV 254 nm) .

- Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) to obtain crystals with >99% purity .

Advanced Question: How can computational modeling predict the stability and tautomeric behavior of this compound?

Methodological Answer:

- Tautomer Prediction : Use Gaussian 09 at the M06-2X/cc-pVTZ level to calculate keto-enol equilibrium. The enol form is disfavored by ΔG = +12.3 kcal/mol due to poor conjugation with the nitrile group .

- Solvent Effects : PCM models show acetonitrile stabilizes the keto form by 2.1 kcal/mol compared to DMSO .

- MD Simulations : Run 50 ns trajectories in GROMACS to assess conformational stability of the octanenitrile chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.